molecular formula C15H11ClFN3O2 B1677180 4-(3-氯-4-氟苯氨基)-7-甲氧基喹唑啉-6-醇 CAS No. 184475-71-6

4-(3-氯-4-氟苯氨基)-7-甲氧基喹唑啉-6-醇

货号 B1677180
CAS 编号: 184475-71-6
分子量: 319.72 g/mol
InChI 键: JLVTVCRXFMLUIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the field of medicine synthesis . It is a 4-(3-chloro-4-fluorophenylamino)-7-methoxy-quinazoline compound . It has shown good EGFR (epidermal growth factor receptor) inhibition activity and antitumor activity in in-vitro measurements . It can be used to prepare antitumor medicines, especially medicines resisting tumors caused by tyrosine kinase functional disorder .


Molecular Structure Analysis

The molecular formula of this compound is C17H13ClFN3O3 . The IUPAC name is [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 361.8 g/mol . Other physical and chemical properties are not detailed in the available resources.

科学研究应用

抗癌活性

4-(3-氯-4-氟苯氨基)-7-甲氧基喹唑啉-6-醇及其衍生物在抗癌研究中显示出显着的潜力,特别是由于它们抑制包括肺癌和乳腺癌细胞在内的各种癌细胞系增殖的能力。这些化合物作为表皮生长因子受体酪氨酸激酶 (EGFR-TK) 的有效抑制剂,导致癌细胞中凋亡诱导。它们的结构允许与 EGFR-TK 形成氢键,增强它们的抑制作用。分子对接研究证实了这些化合物作为有效抗肿瘤剂的潜力,其中特定衍生物在体外显示出高抗增殖活性(蔡志强等,2019); (张亚玲等,2019)

与人血清白蛋白的相互作用

研究还调查了 4-(3-氯-4-氟苯氨基)-7-甲氧基喹唑啉-6-醇衍生物与人血清白蛋白 (HSA) 之间的相互作用,揭示了这些化合物可以诱导 HSA 的构象变化。这种相互作用对于了解这些化合物在人体内的药代动力学和分布至关重要。已证明这些化合物苯环上的氟取代基增强了它们对 HSA 的亲和力,这对于药物设计和开发具有重要意义(王怡等,2016)

合成方法

人们已经努力为 4-(3-氯-4-氟苯氨基)-7-甲氧基喹唑啉-6-醇及其衍生物开发有效的合成路线。这些合成策略旨在优化产率并减少反应步骤,使这些化合物的生产更易于进一步研究和潜在的临床应用。这些方法的开发突出了该化合物在药物化学研究中的重要性(龚平,2005)

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound is a potent, low molecular weight, selective, and irreversible inhibitor of EGFR . It covalently binds to the EGFR at Cys773 and inhibits its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival.

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Like many other egfr inhibitors, it is likely to be metabolized in the liver and excreted in the bile and urine . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its effectiveness and could be affected by patient-specific factors such as age, liver function, and the presence of other medications .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death in cells that overexpress EGFR. This can lead to a reduction in the size of tumors that are driven by EGFR overexpression .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s stability and ability to bind to EGFR. Additionally, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the compound’s efficacy by activating alternative signaling pathways .

未来方向

Given its EGFR inhibition activity and potential antitumor effects, this compound could be further explored for the development of antitumor medicines . Especially, it could be used in treatments for tumors caused by tyrosine kinase functional disorder .

属性

IUPAC Name

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVTVCRXFMLUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440527
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184475-71-6
Record name M-295820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-295820
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (2.51 g) and methanol (50 mL) was added 5 mol/L NaOH (5.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 6 h, and was adjusted to pH 5 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a solid (1.99 g, 90.00%).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 6-acetoxy-4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazoline (1.54 g, 4.26 mmol) (from Example 18, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.86 mL, 12.7 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 1.21 g, 89%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 6
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。